Lipophilicity (LogP) Comparison: 2-(5-Chlorothiophen-2-yl)acetonitrile vs. Unsubstituted Analog
The introduction of a chlorine atom on the thiophene ring of 2-(5-chlorothiophen-2-yl)acetonitrile significantly increases its lipophilicity compared to the unsubstituted parent compound, 2-(thiophen-2-yl)acetonitrile. This quantitative difference impacts properties like membrane permeability and solubility, which are critical factors in drug design. The computed LogP for the chloro derivative is 2.47, whereas the unsubstituted analog has a computed LogP of approximately 1.4 .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.46758 |
| Comparator Or Baseline | 2-(thiophen-2-yl)acetonitrile; LogP ≈ 1.4 (estimated) |
| Quantified Difference | ΔLogP ≈ +1.07 |
| Conditions | Computational prediction (ChemSrc, ChemScene) |
Why This Matters
Higher lipophilicity often translates to increased membrane permeability, which is a key optimization parameter in early-stage drug discovery and may offer a differentiated starting point for hit-to-lead campaigns.
